An In-depth Technical Guide to (6-Chloropyridazin-3-YL)methanamine
An In-depth Technical Guide to (6-Chloropyridazin-3-YL)methanamine
CAS Number: 871826-15-2
Synonyms: 1-(6-Chloro-3-pyridazinyl)methanamine, C-(6-Chloro-pyridazin-3-yl)-methylamine
This technical guide provides a comprehensive overview of (6-Chloropyridazin-3-YL)methanamine, a pyridazine derivative of interest to researchers, scientists, and drug development professionals. The document details its chemical properties, a proposed synthesis pathway with a detailed experimental protocol, and a review of the potential biological activities based on related compounds.
Core Chemical Information
(6-Chloropyridazin-3-YL)methanamine is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom and a methanamine group.
| Property | Value | Source |
| CAS Number | 871826-15-2 | ChemUniverse[1] |
| Molecular Formula | C₅H₆ClN₃ | ChemUniverse[1] |
| Molecular Weight | 143.58 g/mol | ChemUniverse[1] |
| Purity | 95% (typical) | ChemUniverse[1] |
Synthesis
A definitive, publicly available synthesis protocol for (6-Chloropyridazin-3-YL)methanamine is not readily found in the scientific literature. However, based on the synthesis of analogous pyridazine derivatives, a plausible and efficient method involves the nucleophilic substitution of a chlorine atom on a suitable pyridazine precursor with an amino group. A likely starting material is 3-chloro-6-(chloromethyl)pyridazine, which can be reacted with an ammonia source.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 3,6-dichloropyridazine. The first step would involve a reaction to introduce the chloromethyl group, followed by amination.
Caption: Proposed synthesis of (6-Chloropyridazin-3-YL)methanamine.
Experimental Protocol: Amination of 3-Chloro-6-(chloromethyl)pyridazine (Proposed)
This protocol is adapted from established procedures for the amination of chloropyridazines.
Materials:
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3-Chloro-6-(chloromethyl)pyridazine
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Ammonia solution (e.g., 7N in Methanol)
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Anhydrous solvent (e.g., Dichloromethane)
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Sodium bicarbonate (Saturated aqueous solution)
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-6-(chloromethyl)pyridazine (1 equivalent) in the anhydrous solvent.
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Amination: Cool the solution in an ice bath and slowly add an excess of the ammonia solution (e.g., 3-5 equivalents).
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by adding the saturated aqueous sodium bicarbonate solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x volume).
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure (6-Chloropyridazin-3-YL)methanamine.
Potential Biological Activities and Therapeutic Applications
While no specific biological data for (6-Chloropyridazin-3-YL)methanamine has been identified in the reviewed literature, the pyridazine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of pyridazine have been extensively investigated and have shown a wide range of biological activities.
Anticancer Activity
Numerous pyridazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain 6-chloropyridazin-3-yl hydrazone and triazolopyridazine derivatives have demonstrated potent cytotoxic activity against acute lymphoblastic leukemia and breast adenocarcinoma cell lines.[2]
Table 1: Cytotoxic Activity of Related Pyridazine Derivatives
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Triazolopyridazines | SB-ALL | 1.64 - 5.66 | Bioorganic Chemistry, 2019[2] |
| Triazolopyridazines | NALM-6 | 1.14 - 3.7 | Bioorganic Chemistry, 2019[2] |
Anti-inflammatory Activity
The pyridazinone core, structurally related to pyridazine, is present in compounds exhibiting anti-inflammatory properties.[3] Some derivatives have been shown to inhibit key inflammatory mediators. For example, certain N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides have been screened for their in vitro anti-inflammatory action.[4]
Table 2: Anti-inflammatory Activity of a Related Pyridazine Derivative
| Assay | Compound Type | Activity | Reference |
| Inhibition of albumin denaturation | Alkanamides | Moderate to excellent | ResearchGate Request PDF[4] |
| Membrane stabilization assay | Alkanamides | Moderate to excellent | ResearchGate Request PDF[4] |
Antimicrobial Activity
Derivatives of 6-chloro-pyridin-2-yl-amine have been synthesized and screened for their antibacterial and antifungal activities, showing good to moderate activity against various pathogenic strains.[5]
Table 3: Antimicrobial Activity of Related Pyridine Derivatives
| Organism | Compound Type | Activity | Reference |
| Bacillus subtilis | 6-chloro-pyridin-2-yl-amine derivatives | Good to moderate | Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5] |
| Staphylococcus aureus | 6-chloro-pyridin-2-yl-amine derivatives | Good to moderate | Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5] |
| Xanthomonas campestris | 6-chloro-pyridin-2-yl-amine derivatives | Good to moderate | Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5] |
| Escherichia coli | 6-chloro-pyridin-2-yl-amine derivatives | Good to moderate | Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5] |
| Fusarium oxysporum | 6-chloro-pyridin-2-yl-amine derivatives | Good to moderate | Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5] |
Signaling Pathways
Currently, there is no specific information available in the public domain that describes the involvement of (6-Chloropyridazin-3-YL)methanamine in any signaling pathways. Research on related pyridazinone derivatives suggests potential interactions with inflammatory signaling cascades, such as the NF-κB pathway, but direct evidence for the title compound is lacking.[3]
Conclusion
(6-Chloropyridazin-3-YL)methanamine is a pyridazine derivative with potential for further investigation in drug discovery and development. While specific biological data for this compound is limited, the broader class of pyridazine derivatives has demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. The proposed synthetic route offers a viable method for obtaining this compound for further study. Future research should focus on the biological evaluation of (6-Chloropyridazin-3-YL)methanamine to elucidate its specific mechanism of action and to explore its potential as a therapeutic agent.
